molecular formula C9H16O4 B13554309 2-[(Tert-butoxy)carbonyl]butanoic acid

2-[(Tert-butoxy)carbonyl]butanoic acid

Cat. No.: B13554309
M. Wt: 188.22 g/mol
InChI Key: OWRZGPZTYSOEPX-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]butanoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]butanoic acid typically involves the reaction of butanoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]butanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]butanoic acid primarily involves the protection and deprotection of amine groups. The BOC group stabilizes the amine under basic conditions, preventing unwanted reactions. Upon exposure to acidic conditions, the BOC group is cleaved, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]butanoic acid is unique due to its specific structure and the presence of the BOC protecting group. This makes it particularly useful in synthetic chemistry for the protection of amines, offering stability under basic conditions and ease of removal under acidic conditions. Its versatility and efficiency in various chemical reactions set it apart from other similar compounds.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid

InChI

InChI=1S/C9H16O4/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H,10,11)

InChI Key

OWRZGPZTYSOEPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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